![molecular formula C13H19NO2 B3111490 Methyl 3-[(2-phenylethyl)amino]butanoate CAS No. 182558-96-9](/img/structure/B3111490.png)
Methyl 3-[(2-phenylethyl)amino]butanoate
Descripción general
Descripción
Methyl 3-[(2-phenylethyl)amino]butanoate, also known as Phenibut, is a nootropic drug that is used to enhance cognitive function, reduce anxiety, and improve sleep quality. It was first developed in Russia in the 1960s and has since gained popularity worldwide. Phenibut is a GABAergic compound that works by binding to GABA receptors in the brain, which leads to a reduction in anxiety and an increase in relaxation.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Engineering
Research in synthetic chemistry has led to the development of efficient processes for the preparation of key intermediates in the synthesis of complex molecules. For example, an efficient, stereoselective process was developed for the preparation of a key intermediate used in the synthesis of premafloxacin, an antibiotic, from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Microbial Engineering for Biofuel Production
Metabolic engineering of microorganisms for the production of biofuels has shown promise in utilizing compounds related to methyl 3-[(2-phenylethyl)amino]butanoate. Engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed to produce 3-methyl-1-butanol and 2-methyl-1-butanol, demonstrating the potential of microbial pathways to synthesize biofuel components from glucose and amino acid substrates (Cann & Liao, 2009); (Vogt, Brüsseler, Ooyen, Bott, & Marienhagen, 2016).
Antimicrobial Activity
Compounds derived from this compound have been investigated for their antimicrobial properties. A series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties showed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, indicating the potential application of these compounds in developing new antimicrobial agents (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Analytical and Structural Studies
Comprehensive analytical and structural characterization of related compounds has been conducted to understand their properties better. For instance, the study of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, a novel synthetic cannabinoid, provided detailed information through various spectroscopic and chromatographic methods, contributing to forensic and clinical applications (Dybowski, Holowinski, Typek, & Dawidowicz, 2021).
Propiedades
IUPAC Name |
methyl 3-(2-phenylethylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11(10-13(15)16-2)14-9-8-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXUABQEBZQZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276388 | |
| Record name | Methyl 3-[(2-phenylethyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182558-96-9 | |
| Record name | Methyl 3-[(2-phenylethyl)amino]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182558-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(2-phenylethyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate](/img/structure/B3111409.png)
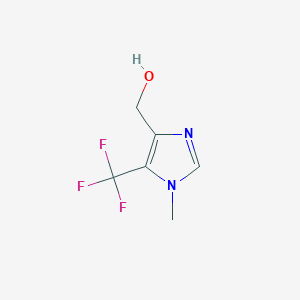
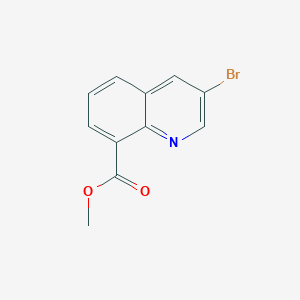

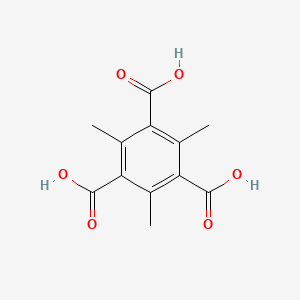
![2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid](/img/structure/B3111449.png)

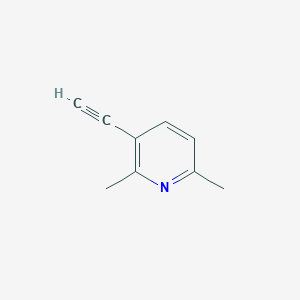
![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
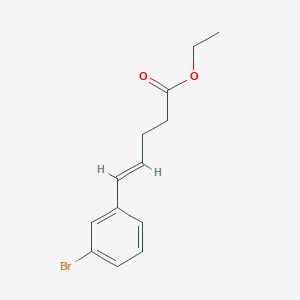
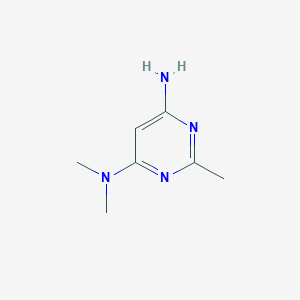

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)